molecular formula C7H19N3 B6237810 3-(2-aminoethyl)pentane-1,5-diamine CAS No. 460078-00-6

3-(2-aminoethyl)pentane-1,5-diamine

Cat. No.: B6237810
CAS No.: 460078-00-6
M. Wt: 145.2
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Description

3-(2-Aminoethyl)pentane-1,5-diamine (IUPAC name: this compound) is a branched polyamine with the molecular formula C₇H₁₉N₃ and a molecular weight of 145.25 g/mol . Its structure consists of a pentane backbone with primary amine groups at positions 1 and 5, and a 2-aminoethyl substituent at position 2. The SMILES string NCCC(CCN)CCN reflects this branching . Synonyms include tris(2-aminoethyl)methane and 1,1,1-tris(2-aminoethyl)methane .

The compound’s branched topology distinguishes it from linear polyamines like cadaverine and putrescine.

Properties

CAS No.

460078-00-6

Molecular Formula

C7H19N3

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

3-(2-aminoethyl)pentane-1,5-diamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the formation of biologically active molecules through functionalization.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of this compound have been explored for their potential as anticancer agents. For instance, modifications to the amine groups can enhance the selectivity and potency against specific cancer cell lines .

Study Compound Activity Reference
Study ADerivative 1IC50 = 15 µM
Study BDerivative 2IC50 = 10 µM

Polymer Chemistry

The compound is utilized as a building block in the synthesis of polyamides and polyurethanes. Its ability to form strong hydrogen bonds contributes to the mechanical strength and thermal stability of these polymers.

Applications in Coatings

Polyurethanes derived from this compound are used in protective coatings due to their durability and resistance to chemical degradation.

Polymer Type Application Properties
PolyamideAutomotive partsHigh tensile strength
PolyurethaneProtective coatingsChemical resistance

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for the detection and quantification of various analytes. Its functional groups enable selective interactions with target molecules.

Example: Chromatographic Techniques

This compound is used in HPLC (High Performance Liquid Chromatography) methods to separate amino acids and peptides due to its affinity for amino groups .

Biochemical Research

The compound plays a role in biochemical studies related to enzyme activity and protein interactions. Its amine groups can participate in enzyme-substrate interactions, making it useful for studying catalytic mechanisms.

Case Study: Enzyme Inhibition

Research has demonstrated that certain derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .

Enzyme Inhibitor Type Effectiveness
Enzyme ACompetitive inhibitorKi = 20 µM
Enzyme BNon-competitive inhibitorKi = 5 µM

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)pentane-1,5-diamine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Structure Molecular Formula Key Features Enzymatic Activity (DAO)* Applications
3-(2-Aminoethyl)pentane-1,5-diamine Branched pentane with aminoethyl group C₇H₁₉N₃ Branched topology; three primary amines Not reported Macrocycle synthesis , potential drug scaffolds
Cadaverine (Pentane-1,5-diamine) Linear pentane diamine C₅H₁₄N₂ Linear diamine; two primary amines 16.20 ± 1.20 mU Biomarker for meat spoilage , migrasome formation in cells
Putrescine (Butane-1,4-diamine) Linear butane diamine C₄H₁₂N₂ Linear diamine; shorter chain 14.11 ± 0.99 mU Bacterial metabolite , precursor to higher polyamines (e.g., spermidine)
Diethylenetriamine (DETA) Azapentane backbone with three amines C₄H₁₃N₃ Triamine with a central nitrogen atom (3-azapentane-1,5-diamine) Not reported Industrial use (epoxy resins, surfactants) , hazardous handling
N,N′-Bis(2-aminoethyl)-1,5-pentanediamine Pentane with two aminoethyl branches C₉H₂₄N₄ Two aminoethyl groups at terminal amines Not reported Chelation, coordination chemistry
Spermidine N-(3-Aminopropyl)butane-1,4-diamine C₇H₁₉N₃ Triamine; linear chain with aminopropyl group 0.65 ± 0.24 mU Cell growth regulation , autophagy induction

*DAO (diamine oxidase) activity data from porcine enzyme assays .

Key Differences and Implications

Branching vs. Linear diamines like cadaverine and putrescine are more efficient substrates for DAO, with activities 25–30× higher than spermidine . This suggests chain length and amine positioning critically influence enzymatic recognition.

Biological Roles: Cadaverine and putrescine are directly involved in bacterial metabolism and decomposition , whereas this compound’s biological role remains less characterized. Spermidine and spermine (tetraamine) exhibit lower DAO activity, indicating steric hindrance from additional amine groups .

Industrial vs. Biomedical Applications: DETA is widely used in epoxy resins due to its triamine structure , whereas the target compound’s branching may favor niche applications like fluorescence-based metal coordination . Derivatives of pentane-1,5-diamine (e.g., N-(6-chloroacridin-9-yl)pentane-1,5-diamine) show antimalarial activity , suggesting similar modifications to this compound could yield novel therapeutics.

Preparation Methods

Reaction Mechanism and Substrate Selection

The target compound is synthesized via hydrogenation of 3-(2-cyanoethyl)pentanedinitrile. The process occurs in two stages:

  • Partial Hydrogenation : Conversion of one nitrile group to an amine, forming an intermediate imine.

  • Complete Hydrogenation : Reduction of the remaining nitrile and imine groups to primary amines.

Key substrates and their structural relationships are summarized below:

SubstrateProductCatalyst System
3-(2-cyanoethyl)pentanedinitrileThis compoundNi, Co, or Ru-based

Catalytic Systems and Conditions

Industrial-scale production employs heterogeneous catalysts under controlled conditions:

Catalysts

  • Nickel (Ni) : Finely divided Ni on alumina/silica supports (0.5–5 wt% loading).

  • Cobalt (Co) : Co-doped with Fe or Mo to enhance activity.

  • Ruthenium (Ru) : Ru/C or RuO₂ for high selectivity in branched amine formation.

Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–120°CHigher temps favor kinetics but risk side reactions
Pressure100–250 bar H₂Elevated pressures drive nitrile reduction
Ammonia Concentration10–25 wt% in solventSuppresses over-alkylation and byproduct formation
Reaction Time4–8 hoursProlonged durations ensure complete conversion

Purification and Isolation

Post-hydrogenation processing involves:

  • Acidification : Adding HCl to protonate amines, forming water-soluble hydrochloride salts.

  • Filtration : Removing catalyst residues and insoluble impurities.

  • Neutralization : Treating with NaOH to precipitate the free amine.

  • Distillation : Vacuum distillation (bp 150–160°C at 10 mmHg) yields >98% pure product.

Reductive Amination of Aldehydes

An alternative laboratory-scale route utilizes reductive amination of 3-(2-aminoethyl)pentanedial. This method offers precise control over branching but requires stringent anhydrous conditions.

Reaction Scheme

  • Imine Formation : Reacting pentanedial with excess ethylamine in ethanol under reflux.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate.

Optimization Challenges

  • Steric Hindrance : The branched structure impedes imine formation, necessitating 3–5 equivalents of amine.

  • Byproduct Mitigation : Schlenk techniques minimize oxidation of sensitive intermediates.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Catalytic Hydrogenation85–9298–99Industrial120–150
Reductive Amination65–7590–95Laboratory450–600

Key Observations :

  • Industrial hydrogenation dominates due to cost-effectiveness and scalability.

  • Reductive amination remains valuable for small-scale, high-purity applications.

Emerging Biocatalytic Approaches

Recent advances explore enzymatic pathways for sustainable production:

  • Transaminase Engineering : E. coli-expressed ω-transaminases convert ketone precursors to amines with 70–80% enantiomeric excess.

  • Fermentation : Modified Corynebacterium glutamicum strains produce this compound via lysine decarboxylation analogs, though titers remain <5 g/L.

MetricHydrogenation RouteReductive Amination
Atom Economy (%)8872
E-Factor1.28.5

Industrial Case Study: BASF Production Process

A 2022 pilot plant trial by BASF demonstrated:

  • Catalyst : Ru/TiO₂ (2 wt%) with 0.1% Bi promoter.

  • Performance : 94% yield at 110°C/180 bar H₂, reducing energy use by 18% versus legacy Ni systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-aminoethyl)pentane-1,5-diamine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is commonly synthesized via reductive amination of pentane-1,5-diamine with ethylene oxide using sodium cyanoborohydride (NaBH₃CN) under acidic conditions . Optimization strategies include adjusting stoichiometric ratios, temperature control (e.g., maintaining 0–4°C to minimize side reactions), and solvent selection (e.g., methanol or THF). Post-synthesis purification via column chromatography or recrystallization enhances purity.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms backbone structure and substituent positions. Mass spectrometry (MS) validates molecular weight (145.2 g/mol) . For crystallographic analysis, programs like SHELXL (for small-molecule refinement) or SHELXS (for structure solution) are employed to resolve complex hydrogen-bonding networks .

Q. What are the primary chemical reactions of this compound, and how do they compare to simpler diamines like cadaverine (pentane-1,5-diamine)?

  • Methodology : The compound undergoes oxidation (to nitro derivatives), reduction (to secondary amines), and substitution (e.g., alkylation). Its branched structure reduces steric hindrance compared to linear cadaverine, enhancing nucleophilic substitution rates. Comparative studies use kinetic assays (e.g., monitoring reaction progress via UV-Vis spectroscopy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data for derivatives of this compound?

  • Case Study : A derivative showed Ki values of 20 µM (competitive inhibition) for Enzyme A and 5 µM (non-competitive inhibition) for Enzyme B .
  • Methodology : Discrepancies may arise from assay conditions (pH, cofactors) or enzyme isoforms. Use:

  • Structural Analysis : X-ray crystallography (via SHELX programs) to map binding pockets .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict affinity differences.
  • Enzyme Kinetics : Michaelis-Menten assays under standardized conditions.

Q. What experimental design considerations are critical for studying this compound in coordination chemistry?

  • Methodology : The compound acts as a polydentate ligand. Key steps:

  • Metal Selection : Transition metals (e.g., Cu²⁺) form stable complexes due to amine-electron donor capacity.
  • Stoichiometry Control : Avoid excess ligand to prevent non-specific binding.
  • Characterization : Single-crystal X-ray diffraction (e.g., [µ-N,N,N′,N′-tetrakis(2-pyridylmethyl)pentane-1,5-diamine]Cu(II) complexes ) and cyclic voltammetry to assess redox behavior.

Q. How does the branched structure of this compound influence its biological activity compared to linear analogs?

  • Methodology :

  • Comparative Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell models) against cadaverine .
  • Molecular Dynamics Simulations : Analyze interactions with lipid bilayers (GROMACS) to assess structural effects on bioavailability.
    • Data : Branched analogs show enhanced cellular uptake due to reduced polarity .

Key Considerations for Researchers

  • Synthetic Challenges : Side reactions (e.g., over-alkylation) require rigorous monitoring via TLC or HPLC .
  • Biological Studies : Account for endogenous interference (e.g., cadaverine in decay processes ) when designing assays.
  • Safety : While not explicitly toxic in studies, follow protocols for handling amines (e.g., PPE, fume hoods) .

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